molecular formula C10H15NO4 B3021661 N-Boc-5-methylpyrrolidine-2,4-dione CAS No. 1450828-51-9

N-Boc-5-methylpyrrolidine-2,4-dione

Cat. No.: B3021661
CAS No.: 1450828-51-9
M. Wt: 213.23
InChI Key: XLXSMICXDWTYCA-UHFFFAOYSA-N
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Description

N-Boc-5-methylpyrrolidine-2,4-dione, also known as 1-Pyrrolidinecarboxylic acid, 2-methyl-3,5-dioxo-, 1,1-dimethylethyl ester, is a chemical compound with the molecular formula C₁₀H₁₅NO₄ and a molecular weight of 213.23 g/mol . This compound is characterized by its pyrrolidine ring structure, which is substituted with a tert-butoxycarbonyl (Boc) protecting group and a methyl group at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-5-methylpyrrolidine-2,4-dione can be synthesized through various synthetic routes. One common method involves the reaction of 5-methylpyrrolidine-2,4-dione with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, often at room temperature, and results in the formation of the Boc-protected product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-Boc-5-methylpyrrolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Boc-5-methylpyrrolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: It is utilized in the development of drug candidates, particularly in the design of prodrugs and peptidomimetics.

    Industry: This compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Boc-5-methylpyrrolidine-2,4-dione is primarily related to its role as a synthetic intermediate. The Boc protecting group provides stability to the pyrrolidine ring during chemical transformations, allowing for selective reactions at other functional groups. The compound’s molecular targets and pathways depend on the specific application and the final product synthesized from it .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-pyrrolidine-2,4-dione: Similar structure but lacks the methyl group at the 5-position.

    N-Boc-5-ethylpyrrolidine-2,4-dione: Similar structure with an ethyl group instead of a methyl group at the 5-position.

    N-Boc-5-phenylpyrrolidine-2,4-dione: Similar structure with a phenyl group at the 5-position.

Uniqueness

N-Boc-5-methylpyrrolidine-2,4-dione is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and the types of products formed during chemical reactions. This structural feature can also impact the compound’s physical properties, such as solubility and stability .

Biological Activity

N-Boc-5-methylpyrrolidine-2,4-dione is a pyrrolidine derivative with significant potential in medicinal chemistry due to its unique diketone structure and biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom and two carbonyl groups at positions 2 and 4 of the five-membered pyrrolidine ring. Its molecular formula is C10H15NO4C_{10}H_{15}NO_4 .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

  • Antitumor Activity : Some derivatives have shown inhibitory effects on cancer cell proliferation by targeting specific enzymes involved in tumor growth .
  • Antibacterial Properties : Preliminary studies have demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression and immune regulation .

Synthesis of this compound

The synthesis typically involves acylation methods where β-enamino amides are reacted with N-protected amino acids. The compound can be obtained through established procedures with yields often exceeding 80% . The synthesis pathway is crucial for understanding how modifications can affect biological activity.

Antitumor Activity

A study highlighted the antitumor effects of derivatives of this compound. These compounds were tested in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation. The specific mechanisms involved include the disruption of enzyme functions critical for cancer cell survival .

Antibacterial Activity

In comparative studies, this compound demonstrated significant antibacterial properties. For instance, it exhibited inhibition zones of 17 mm against E. coli and 15 mm against S. aureus when tested using the Mueller–Hinton agar method . These results suggest its potential use as a lead compound in developing new antibacterial agents.

Enzyme Inhibition Studies

The compound's role as an IDO inhibitor was explored due to its implications in cancer immunotherapy. It was found that certain derivatives could effectively inhibit IDO activity, potentially enhancing the immune response against tumors . This area of research is particularly relevant given the increasing interest in immunomodulatory therapies.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesBiological Activity
N-Boc-pyrrolidine-2,5-dioneDifferent carbonyl positioningPotential enzyme inhibition
1-Methylpyrrolidine-2,4-dioneOne methyl group at position 1Antitumor activity
5-MethylpyrrolidinoneSaturated ring structureNeuroprotective properties

This compound is distinguished by its diketone functionality combined with the Boc group, which enhances its reactivity compared to other derivatives.

Properties

IUPAC Name

tert-butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-6-7(12)5-8(13)11(6)9(14)15-10(2,3)4/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXSMICXDWTYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CC(=O)N1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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